DL-组氨酸盐酸盐一水合物

描述

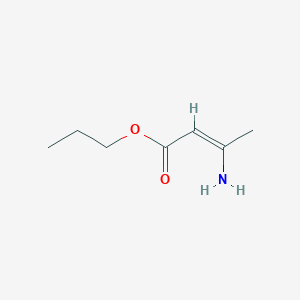

L-Histidine monohydrochloride (L-HCl) is an amino acid derived from histidine, an essential amino acid found in many proteins. It is a white, crystalline powder with a molecular weight of 169.63 g/mol and is soluble in water and alcohol. It is a common ingredient in many food products and is used in the synthesis of other compounds. L-HCl is also used in scientific research, as it has a wide range of biochemical and physiological effects.

科学研究应用

氨基酸手性配体交换介质和体系

DL-组氨酸盐酸盐一水合物用于评估氨基酸手性配体交换介质和体系的效率 {svg_1} {svg_2} {svg_3}. 此应用在立体化学领域至关重要,在该领域中,手性分子的分离和鉴定非常重要。

毛细管电泳运行缓冲液

该化合物用于毛细管电泳的运行缓冲液中 {svg_4} {svg_5} {svg_6}. 毛细管电泳是分析化学中使用的一种技术,用于根据离子的电泳迁移率分离离子。

有机中间体

DL-组氨酸盐酸盐一水合物用作重要的有机中间体 {svg_7} {svg_8} {svg_9}. 它可用于农药、制药和染料等各个领域。

生物化学研究

L-组氨酸盐酸盐一水合物用于生物化学研究 {svg_10}. 它用作肉汤的成分,以匹配金枪鱼肉的氨基酸组成 {svg_11}.

种子发育研究

该化合物已用于在拟南芥种子发育过程中部分挽救 IMPL2(肌醇单磷酸酶)表型 {svg_12}.

白血病细胞系研究

它用于研究人 T 淋巴母细胞白血病细胞系的培养 {svg_13}. 这有助于了解细胞凋亡的调节,细胞凋亡是癌症研究中的一个关键过程。

洛伐他汀生物合成

L-组氨酸盐酸盐一水合物用于增强培养的土曲霉对洛伐他汀的生物合成 {svg_14}. 洛伐他汀是一种用于治疗高胆固醇和预防心血管疾病的药物。

结构、电子和光学性质研究

L-组氨酸晶体(可从此化合物衍生而来)用于研究其结构、电子和光学性质 {svg_15}. 这项研究可以导致开发具有独特性能的新材料。

作用机制

Target of Action

DL-Histidine monohydrochloride monohydrate, also known as 2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate or L-Histidine monohydrochloride, is a mixed isomer of D- and L-histidine .

Mode of Action

The exact mode of action of supplemental DL-Histidine monohydrochloride monohydrate is unclear . It’s known that histidine, a component of this compound, serves as a precursor for the formation of histamine . Histamine plays a crucial role in the immune response, acting as a mediator of itching and immediate hypersensitivity reactions .

Biochemical Pathways

Histidine, a component of DL-Histidine monohydrochloride monohydrate, is involved in the one-carbon unit metabolism . It’s associated with protein methylation , a process that influences the function of proteins in the body. Histidine is also a part of hemoglobin structure and function , playing a vital role in carrying oxygen throughout the body.

Pharmacokinetics

It’s known that amino acids like histidine are typically well-absorbed in the body .

Result of Action

It’s known that histidine serves as a precursor for the formation of histamine , which is associated with allergic responses . Therefore, the compound may have some immunomodulatory activity .

Action Environment

It’s known that the compound is stable under recommended storage conditions and is incompatible with oxidizing agents .

生化分析

Biochemical Properties

L-Histidine monohydrochloride is involved in one-carbon unit metabolism and is associated with protein methylation . It is a part of hemoglobin structure and function . L-Histidine monohydrochloride is also a component of dipeptides with antioxidative properties .

Cellular Effects

L-Histidine monohydrochloride has several effects on various types of cells and cellular processes. It influences cell function by regulating inflammation, gastric acid secretion, and allergic responses . It also plays a role in the synthesis of carnosine, a dipeptide found in high concentrations in skeletal muscles and the brain .

Molecular Mechanism

L-Histidine monohydrochloride exerts its effects at the molecular level through various mechanisms. It serves as a precursor for the formation of histamine, which is associated with allergic responses . It is also involved in the biosynthesis of proteins .

Temporal Effects in Laboratory Settings

It is known that L-Histidine monohydrochloride is used in cell culture media formulations used in biomanufacturing .

Dosage Effects in Animal Models

The effects of L-Histidine monohydrochloride vary with different dosages in animal models. It is considered safe for the target species when used to supplement the diet in appropriate amounts .

Metabolic Pathways

L-Histidine monohydrochloride is involved in the one-carbon unit metabolism . It interacts with enzymes and cofactors in this pathway, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is used in cell culture media formulations, suggesting it can be transported and distributed within cells .

Subcellular Localization

It is known that L-Histidine monohydrochloride is used in cell culture media formulations, suggesting it can localize within cells .

属性

IUPAC Name |

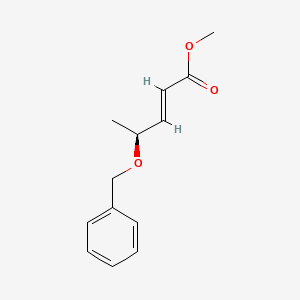

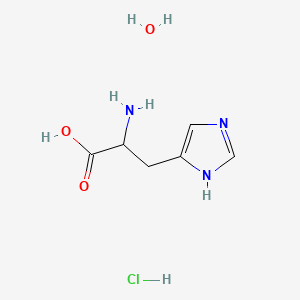

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924465 | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7048-02-4, 123333-71-1, 645-35-2 | |

| Record name | L-Histidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。